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molecular formula C6H6FNO B116865 4-Amino-2-fluorophenol CAS No. 399-96-2

4-Amino-2-fluorophenol

Cat. No. B116865
M. Wt: 127.12 g/mol
InChI Key: MXJQJURZHQZLNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07737153B2

Procedure details

543 mg (3.56 mmol) of 4-chloro-1H-pyrrolo[2,3-b]pyridine (from example XVIII, 905 mg (7.12 mmol) of 3-fluoro-4-hydroxyaniline and 399 mg (7.12 mmol) of powdered potassium hydroxide are heated at 260° C. for 8 hours. Another 905 mg (7.12 mmol) of 3-fluoro-4-hydroxyaniline and 200 mg (3.56 mmol) of powdered potassium hydroxide are added, and the mixture is reacted at 260° C. for another 8 h. For work-up, the mixture is cooled to room temperature, diluted with water and extracted three times with ethyl acetate. The organic phase is dried over magnesium sulfate and concentrated using a rotary evaporator. The residue is purified by preparative HPLC. The fractions which, according to LC-MS, contain 39% of product are used without further purification for the next reaction.
Quantity
543 mg
Type
reactant
Reaction Step One
Quantity
905 mg
Type
reactant
Reaction Step One
Quantity
399 mg
Type
reactant
Reaction Step One
Quantity
905 mg
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[NH:8][CH:9]=[CH:10][C:3]=12.[F:11][C:12]1[CH:13]=[C:14]([CH:16]=[CH:17][C:18]=1[OH:19])[NH2:15].[OH-].[K+]>O>[F:11][C:12]1[CH:13]=[C:14]([CH:16]=[CH:17][C:18]=1[O:19][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[NH:8][CH:9]=[CH:10][C:3]=12)[NH2:15] |f:2.3|

Inputs

Step One
Name
Quantity
543 mg
Type
reactant
Smiles
ClC1=C2C(=NC=C1)NC=C2
Name
Quantity
905 mg
Type
reactant
Smiles
FC=1C=C(N)C=CC1O
Name
Quantity
399 mg
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
905 mg
Type
reactant
Smiles
FC=1C=C(N)C=CC1O
Name
Quantity
200 mg
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture is reacted at 260° C. for another 8 h
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue is purified by preparative HPLC
CUSTOM
Type
CUSTOM
Details
are used without further purification for the next reaction

Outcomes

Product
Name
Type
Smiles
FC=1C=C(N)C=CC1OC1=C2C(=NC=C1)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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